Methyl 2-(1-aminoethyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-aminoethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of methyl 2-(1-aminoethyl)benzoate, which is a derivative of benzoic acid. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of 2-(1-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminoethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-(1-aminoethyl)benzoate hydrochloride can be compared with other similar compounds such as:
- Methyl 2-(aminomethyl)benzoate hydrochloride
- Ethyl 2-(1-aminoethyl)benzoate hydrochloride
- Methyl 2-(1-aminoethyl)benzoate
Uniqueness
The unique combination of the aminoethyl and ester groups in this compound provides distinct chemical properties that make it valuable for specific research applications. Its hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in various experimental conditions.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl 2-(1-aminoethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H |
InChI Key |
ULMRKIOVDPKQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.